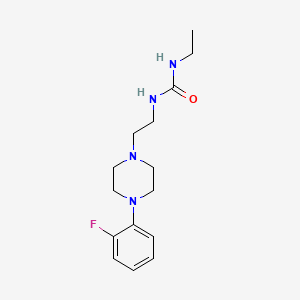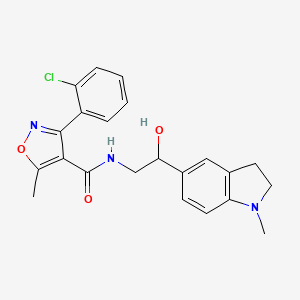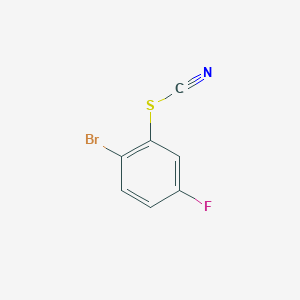![molecular formula C15H25N3OS B2902085 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893927-32-7](/img/structure/B2902085.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in the signaling pathways of B cells and plays a vital role in immune cell development and function. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a critical enzyme involved in the signaling pathways of B cells, which play a vital role in immune cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide leads to the suppression of B cell receptor signaling, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in preclinical studies, leading to the suppression of B cell receptor signaling and subsequent inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis (programmed cell death) in B cell malignancies, further highlighting its potential as a therapeutic agent. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
Advantages and Limitations for Lab Experiments
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide exhibits potent and selective inhibition of BTK, making it an attractive therapeutic candidate for the treatment of various B cell malignancies and autoimmune diseases. However, this compound has also been shown to have limitations, including poor solubility and potential toxicity issues. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Future Directions
There are several future directions for the development of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide as a therapeutic agent. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another potential direction is the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials and to identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The starting material for the synthesis is 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole, which is reacted with 3,3-dimethylbutanoyl chloride in the presence of a base to form the amide intermediate. This intermediate is then coupled with a pyridine derivative using a palladium-catalyzed reaction to form the final product.
Scientific Research Applications
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various B cell malignancies and autoimmune diseases. Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of BTK, leading to the suppression of B cell receptor signaling and subsequent inhibition of cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-14(2,3)7-12(19)16-13-10-8-20-9-11(10)17-18(13)15(4,5)6/h7-9H2,1-6H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOFTNCNNSYXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Ethyl-12-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2902002.png)




![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2902013.png)




![9-(3-chloro-4-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2902021.png)

![2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2902024.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2902025.png)